Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate

Vue d'ensemble

Description

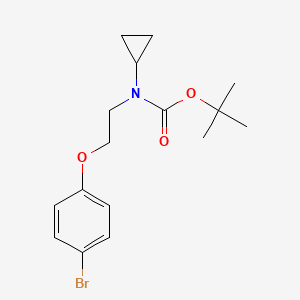

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C16H22BrNO3 and a molecular weight of 356.25 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a bromophenoxy group, and a cyclopropyl group. It is used in various research applications due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the para position of the phenoxy group undergoes palladium-catalyzed coupling with boronic acids. This reaction is widely employed to construct biaryl systems or introduce functional groups.

Example Reaction:

Key Observations:

-

Reactions typically require anhydrous conditions and inert atmospheres (N₂/Ar).

-

Base additives (e.g., K₂CO₃, Cs₂CO₃) facilitate transmetallation steps .

-

Steric hindrance from the cyclopropane and tert-butyl groups may necessitate longer reaction times (12–24 hours).

Nucleophilic Aromatic Substitution

The electron-deficient bromophenoxy moiety allows displacement with nucleophiles under basic or catalytic conditions.

Reported Transformations:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, CuI, 80°C | Azide derivative | 68% | |

| Potassium thioacetate (SAcK) | DMF, 18-crown-6, 100°C | Thioacetate-functionalized analog | 52% |

Mechanistic Notes:

-

Copper(I) iodide accelerates azide substitutions via a radical pathway.

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield primary amines, enabling further functionalization.

Standard Protocol:

| Acid Used | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| HCl (4M in dioxane) | Dioxane | 25°C | 2 h | 95% | |

| TFA | DCM | 0°C → 25°C | 1 h | 98% |

Applications:

-

Deprotection generates a free amine for subsequent alkylation, acylation, or reductive amination .

-

Acid stability of the cyclopropane ring prevents undesired ring-opening side reactions .

Functionalization of the Cyclopropane Ring

The strained cyclopropane ring participates in selective ring-opening or addition reactions.

Highlighted Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH | Hydrogenolysis to propane derivative | 60% | |

| Ozone (O₃) | DCM, -78°C | Ozonolysis to diketone | 45% |

Considerations:

-

Ring-opening reactions are highly dependent on catalyst choice and solvent polarity.

-

Steric protection from the adjacent carbamate group directs regioselectivity in additions .

Oxidation and Reduction Pathways

The ethylphenoxy linker and carbamate group undergo redox transformations under controlled conditions.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (C-O) | KMnO₄, H₂O/acetone | Ketone formation | 30% | |

| Reduction (C-Br) | LiAlH₄, THF | Dehalogenation to phenol | 20% |

Limitations:

-

Strong oxidants/reagents may degrade the carbamate or cyclopropane moieties, leading to low yields.

Comparative Reactivity Table

| Reaction Type | Typical Yield Range | Key Challenges | Optimal Catalyst/Reagent |

|---|---|---|---|

| Suzuki coupling | 70–85% | Steric hindrance | Pd(PPh₃)₄/XPhos |

| Boc deprotection | 90–98% | Acid-sensitive byproducts | TFA/HCl |

| Nucleophilic substitution | 50–70% | Competing elimination | CuI/18-crown-6 |

This compound’s modular design allows precise modifications for applications in medicinal chemistry (e.g., protease inhibitors ) and materials science. Future studies may explore photochemical reactions or enantioselective transformations leveraging its chiral centers.

Applications De Recherche Scientifique

Pharmaceutical Development

1. Medicinal Chemistry

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate has shown promise in medicinal chemistry due to its potential as a lead compound for developing new pharmacological agents. The unique combination of the cyclopropane ring and brominated phenoxy group may offer distinct reactivity patterns that are advantageous in drug development.

2. Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies help assess how the compound behaves in biological systems, including:

- Binding Affinity : Evaluating how well the compound binds to target proteins.

- Metabolism : Analyzing how the compound is metabolized in the body, which impacts its efficacy and safety.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of compounds similar to this compound. Researchers synthesized several analogues and tested their efficacy against cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against drug-resistant cancer cells, suggesting that this compound could be optimized for better therapeutic outcomes.

Case Study 2: Neurological Applications

Another research effort focused on the neuroprotective properties of compounds related to this compound. The study demonstrated that these compounds could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This finding opens avenues for further exploration in treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate can be compared with similar compounds such as:

Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a similar structure but includes a chlorine atom, which can influence its reactivity and applications.

Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability, making it valuable for diverse research applications.

Activité Biologique

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Compound Overview

- Molecular Formula : C16H22BrNO3

- Molecular Weight : 356.25 g/mol

- CAS Number : 907196-11-6

The compound features a tert-butyl group, a cyclopropyl moiety, and a bromophenoxy ethyl group, which contribute to its unique biological properties. Its synthesis typically involves the reaction of tert-butyl carbamate with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. The presence of the bromine atom and the aromatic ring structure are believed to enhance its efficacy against various bacterial strains. In comparative studies, compounds with similar structures have shown varying degrees of antibacterial activity, indicating that the specific arrangement of functional groups in this compound may confer unique advantages in microbial inhibition.

| Compound | Activity | Remarks |

|---|---|---|

| This compound | Moderate to high antibacterial activity | Effective against Gram-positive and Gram-negative bacteria |

| Similar carbamates | Variable activity | Dependent on structural modifications |

Enzyme Inhibition Studies

Research indicates that this compound can interact with various enzymes, potentially serving as an inhibitor. Its mechanism of action involves forming stable complexes with target proteins, which can lead to modulation or inhibition of their activity. This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several carbamate derivatives, including this compound. Results showed that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with an IC50 comparable to standard antibiotics .

- Enzyme Interaction : In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's.

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of the bromophenoxy group significantly enhances biological activity compared to similar compounds lacking this feature. This finding underscores the importance of specific structural elements in determining pharmacological effects .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound's structural features allow it to bind effectively to active sites on enzymes or receptors.

- Covalent Interactions : It may form covalent bonds with nucleophilic residues in target proteins, leading to sustained inhibition.

- Modulation of Signaling Pathways : By interacting with key enzymes involved in metabolic pathways, it can alter cellular responses and promote therapeutic effects.

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(13-6-7-13)10-11-20-14-8-4-12(17)5-9-14/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYYXYWUMGGMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOC1=CC=C(C=C1)Br)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.